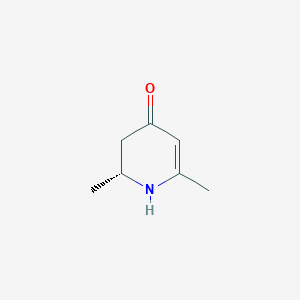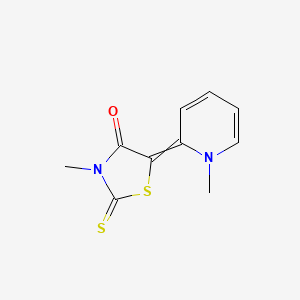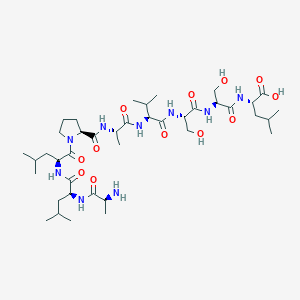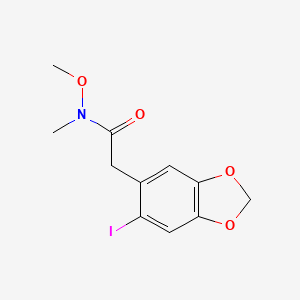
2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone is a synthetic organic compound that features a pyridine ring substituted with a Boc-protected amino group and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common approach might include:
Starting Materials: 2-amino-4-pyridine, 4-methoxybenzaldehyde, and di-tert-butyl dicarbonate (Boc anhydride).
Step 1: Protection of the amino group on the pyridine ring using Boc anhydride to form 2-(Boc-amino)-4-pyridine.
Step 2: Formation of the ethanone linkage through a condensation reaction between 2-(Boc-amino)-4-pyridine and 4-methoxybenzaldehyde, possibly using a base catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected and further functionalized.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Acidic conditions for Boc deprotection, followed by nucleophilic substitution reactions.
Major Products
Oxidation: 2-(2-Boc-amino-4-pyridyl)-1-(4-formylphenyl)ethanone or 2-(2-Boc-amino-4-pyridyl)-1-(4-carboxyphenyl)ethanone.
Reduction: 2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development.
Industry: As a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone would depend on its specific application. For example, if used as a ligand, it may interact with specific proteins or enzymes, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone: Lacks the Boc protection.
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Lacks the methoxy group on the phenyl ring.
Uniqueness
2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone is unique due to the presence of both the Boc-protected amino group and the methoxyphenyl group, which can influence its reactivity and interactions in various chemical and biological contexts.
Propriétés
Numéro CAS |
303162-30-3 |
|---|---|
Formule moléculaire |
C19H22N2O4 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
tert-butyl 3-amino-4-[2-(4-methoxyphenyl)-2-oxoethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C19H22N2O4/c1-19(2,3)25-18(23)17-16(20)13(9-10-21-17)11-15(22)12-5-7-14(24-4)8-6-12/h5-10H,11,20H2,1-4H3 |
Clé InChI |
XKPOBJJLSWCIBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=NC=CC(=C1N)CC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)

![(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one](/img/structure/B12565314.png)


![7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline](/img/structure/B12565334.png)


![3-[(1-Butoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B12565354.png)


![(3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline](/img/structure/B12565367.png)

